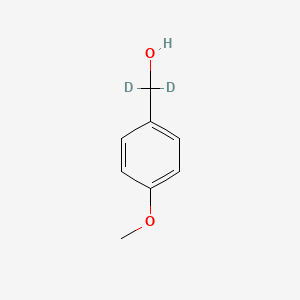

4-Methoxybenzyl-d2 Alcohol

Beschreibung

Significance of Isotopic Labeling in Chemical and Biochemical Studies

Isotopic labeling is a powerful technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a biological pathway. guidechem.commedchemexpress.com By replacing a specific atom within a molecule with one of its isotopes, scientists can monitor the transformation and fate of that molecule with high precision. medchemexpress.comuni-regensburg.de Since a deuterated compound behaves almost identically to its non-labeled counterpart in chemical reactions, it does not interfere with the process being studied. scientificlabs.co.uk However, the difference in mass allows it to be detected and distinguished using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scientificlabs.co.uk Infrared (IR) spectroscopy can also detect the change in vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov

This ability to track molecules is crucial for a wide range of scientific disciplines. sigmaaldrich.com In metabolic research, for instance, isotope labeling helps to elucidate complex biochemical pathways by following the fate of labeled molecules within an organism. uni-regensburg.desigmaaldrich.com It is also vital in drug development for studying drug metabolism, distribution, and clearance, providing a clearer understanding of a drug's pharmacokinetic profile. medchemexpress.comuni-regensburg.de The precision offered by isotopic labeling allows for the accurate quantification of metabolites and other biomolecules, enhancing our knowledge of cellular physiology and disease. google.com

Overview of Deuterium (B1214612) Applications in Mechanistic Elucidation and Synthetic Strategy

The use of deuterium extends beyond simple tracing; it is a cornerstone of mechanistic chemistry. nih.govfoodb.ca One of the most important applications is in the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. nih.gov Because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, breaking a C-D bond typically requires more energy and thus occurs at a slower rate. nih.govdtu.dk By measuring the reaction rates of both the deuterated and non-deuterated compounds, chemists can determine whether the breaking of that specific C-H bond is part of the reaction's rate-determining step. dtu.dk This information is invaluable for elucidating reaction mechanisms. nih.govfoodb.ca

In synthetic chemistry, deuterium labeling is employed as a strategic tool. acs.orgnih.gov The selective incorporation of deuterium can alter the metabolic fate of a drug molecule. medchemexpress.com By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be significantly slowed, potentially increasing the drug's half-life and therapeutic efficacy. dtu.dknih.gov This strategy has led to the development of "deuterated drugs," with the first, deutetrabenazine, approved by the FDA. dtu.dk Furthermore, deuterated compounds serve as essential internal standards for quantitative analysis using mass spectrometry, where their mass difference from the non-labeled analyte allows for precise measurement. nih.govacs.org Synthetic strategies often involve the reduction of carbonyl groups or carbon-carbon triple bonds using deuterium gas or other deuterium-donating reagents to install the labels at specific positions. lgcstandards.comchemicalbook.com

Contextualization of 4-Methoxybenzyl-d2 Alcohol within Deuterium Chemistry

This compound is a deuterated analogue of 4-Methoxybenzyl alcohol (also known as anisyl alcohol). medchemexpress.comlgcstandards.com In this compound, the two hydrogen atoms on the benzylic carbon (the carbon attached to the hydroxyl group) are replaced with deuterium atoms. lgcstandards.com

Physicochemical Properties and Identification

| Property | Value |

| Analyte Name | This compound |

| CAS Number | 35693-15-3 |

| Molecular Formula | C₈D₂H₈O₂ |

| Molecular Weight | 140.176 |

| Synonyms | dideuterio-(4-methoxyphenyl)methanol, P-Methoxy-Benzyl Alcohol-d2 |

| Unlabelled CAS | 105-13-5 (for 4-Methoxybenzyl alcohol) |

Table 1: Key identifiers and properties for this compound. lgcstandards.com

The non-deuterated parent compound, 4-Methoxybenzyl alcohol, is widely used in organic synthesis. It serves as a common protecting group for hydroxyl groups in alcohols and phenols, and for carboxylic acids, forming p-methoxybenzyl (PMB) ethers and esters, respectively. nih.govsigmaaldrich.com It is also a precursor in the synthesis of other compounds, such as quinolines, and is used as an intermediate in the pharmaceutical industry. guidechem.com

The primary role of this compound in research is as a stable isotope-labeled standard and as a probe for mechanistic studies. medchemexpress.comlgcstandards.com Its most direct application is in kinetic isotope effect (KIE) experiments to investigate reaction mechanisms involving the oxidation or substitution at the benzylic position of benzyl (B1604629) alcohols. For example, it has been used in competition experiments to probe the mechanism of iridium-catalyzed alkylation of amines with alcohols. dtu.dk By comparing its reaction rate to that of a non-deuterated benzyl alcohol, researchers could determine that the hydride abstraction from the alcohol is a key step in the process. dtu.dk As a labeled internal standard, it is invaluable for accurately quantifying its parent compound, 4-Methoxybenzyl alcohol, in complex mixtures using techniques like GC-MS or LC-MS.

Comparative Physicochemical Data

| Property | 4-Methoxybenzyl alcohol | This compound |

| Molecular Formula | C₈H₁₀O₂ | C₈D₂H₈O₂ |

| Molecular Weight | 138.16 | 140.176 |

| Boiling Point | ~259 °C | Not specified, expected to be very similar |

| Melting Point | 22-25 °C | Not specified, expected to be very similar |

| Density | ~1.113 g/mL at 25 °C | Not specified, expected to be very similar |

Table 2: Comparison of properties between 4-Methoxybenzyl alcohol and its d2-labeled analogue. scientificlabs.co.uksigmaaldrich.comlgcstandards.com

The synthesis of this compound would typically involve the reduction of its corresponding aldehyde, p-anisaldehyde, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). This method ensures the specific placement of the two deuterium atoms on the benzylic carbon.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10O2 |

|---|---|

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

dideuterio-(4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6D2 |

InChI-Schlüssel |

MSHFRERJPWKJFX-NCYHJHSESA-N |

Isomerische SMILES |

[2H]C([2H])(C1=CC=C(C=C1)OC)O |

Kanonische SMILES |

COC1=CC=C(C=C1)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methoxybenzyl D2 Alcohol and Its Stereoisomers

Strategies for Deuterium (B1214612) Incorporation at the α-Positionorganic-chemistry.orgatlas.jp

The introduction of deuterium at the alpha (α) position to the hydroxyl group is a primary goal in the synthesis of deuterated alcohols. atlas.jp This specific labeling can be achieved through several synthetic routes, including the reduction of carbonyl compounds or through more complex multi-step sequences.

Reduction of Carboxylic Acid Derivatives with Deuterated Reducing Agents (e.g., LiAlD4)atlas.jp

A conventional and direct method for synthesizing α,α-dideuterio benzyl (B1604629) alcohols involves the reduction of corresponding carboxylic acid derivatives, such as esters or acid chlorides. masterorganicchemistry.comadichemistry.combyjus.com Lithium aluminum deuteride (B1239839) (LiAlD₄), a powerful deuterated reducing agent, is commonly used for this transformation. masterorganicchemistry.comadichemistry.com The process typically involves the reduction of an ester, like methyl 4-methoxybenzoate, with LiAlD₄ in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com This reaction proceeds through the addition of two deuteride ions to the carbonyl carbon, first forming a deuterated aldehyde intermediate which is then further reduced to the α,α-dideuterated primary alcohol. youtube.comkhanacademy.org

While effective, the use of expensive and pyrophoric reagents like LiAlD₄ has prompted the development of alternative methods. researchgate.net A notable modern alternative is the use of samarium(II) iodide (SmI₂) in combination with heavy water (D₂O). organic-chemistry.orgresearchgate.net This single-electron transfer (SET) reductive deuteration of aromatic esters offers high deuterium incorporation (>95%) and excellent functional group tolerance under mild conditions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Reducing Agents for Ester to Alcohol-d2 Conversion

| Reagent System | Description | Advantages | Disadvantages |

|---|---|---|---|

| LiAlD₄ | A strong, nucleophilic deuterated reducing agent. | High reactivity, well-established methodology. | Expensive, pyrophoric, reacts violently with water. adichemistry.combyjus.com |

| SmI₂ / D₂O | A mild, single-electron transfer (SET) reducing system. | High deuterium incorporation (>95%), excellent functional group tolerance, operationally simple. organic-chemistry.orgresearchgate.net | Requires stoichiometric amounts of the samarium reagent. |

Enantioselective Reduction of Deuterated Aldehydes (e.g., with Chiral Boranes)organic-chemistry.orgatlas.jp

To produce chiral, non-racemic 4-Methoxybenzyl-d2 alcohol, one can employ the enantioselective reduction of a prochiral deuterated aldehyde, 4-methoxybenzaldehyde-d1. This approach relies on chiral reducing agents to control the stereochemistry of the resulting alcohol.

Chiral boranes are effective reagents for this purpose. sioc-journal.cn One classic example is Alpine-Borane, which is derived from (+)-α-pinene. uark.edu The reduction involves the transfer of a hydride from the borane (B79455) to the aldehyde via a six-membered ring transition state. uark.edu Another widely used method is the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction. wikipedia.org This method uses a chiral oxazaborolidine catalyst in combination with a borane source (like BH₃•THF) to achieve high enantioselectivity in the reduction of ketones and aldehydes. wikipedia.org

For producing (R)-benzyl-1-d alcohols, a combination of a chiral Ruthenium complex and potassium tert-butoxide (KOtBu) can catalyze the asymmetric transfer hydrogenation of various benzaldehyde-1-d derivatives with isopropanol, achieving high enantiomeric excess (ee) and isotopic purity. organic-chemistry.org Conversely, using a DCO₂D-triethylamine mixture with the same catalyst can yield the (S)-deuterated alcohols. organic-chemistry.org

Table 2: Methods for Enantioselective Reduction of Deuterated Aldehydes

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Alpine-Borane Reduction | B-Alkyl-9-borabicyclo[3.3.1]nonanes (e.g., Alpine-Borane) | Stoichiometric chiral borane reagent. uark.edu |

| Corey-Itsuno (CBS) Reduction | Chiral oxazaborolidine catalyst with BH₃•THF | Catalytic, highly enantioselective for a wide range of ketones and aldehydes. wikipedia.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru complex with a hydrogen donor (e.g., 2-propanol) or deuterium donor (DCO₂D) | Catalytic method providing access to either (R) or (S) enantiomers depending on the hydrogen/deuterium source. organic-chemistry.org |

Multi-Step Approaches via Oxidized Deuterated Intermediates and Asymmetric Hydroborationorganic-chemistry.org

More elaborate, multi-step synthetic sequences can also provide access to stereochemically defined this compound. These pathways often involve the creation of an alkene intermediate followed by an asymmetric hydroboration-oxidation reaction. libretexts.orgyoutube.com

A representative synthesis could begin with an appropriate starting material that is converted into an alkene. For instance, one could start with 4-methoxyacetophenone. A Wittig reaction could be used to convert the ketone into a terminal alkene, 1-methoxy-4-(1-phenylethenyl)benzene. This alkene can then undergo hydroboration-oxidation. youtube.com

The key step for introducing chirality is the asymmetric hydroboration. This reaction uses a chiral borane reagent, which adds across the carbon-carbon double bond with high regioselectivity and enantioselectivity. Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, yields the chiral alcohol. youtube.comyoutube.com If a deuterated borane reagent (e.g., BD₃ or a chiral deuterated borane) is used in this sequence, deuterium can be incorporated at the β-position relative to the aromatic ring, not the desired α-position.

To achieve α-deuteration via this route, the strategy must be modified. A plausible, though complex, pathway would involve creating a deuterated alkene. For example, starting with 4-methoxybenzaldehyde, it could be converted to the corresponding deuterated terminal alkyne. Partial reduction would yield a deuterated styrene (B11656) derivative, which could then undergo hydroboration-oxidation to install the hydroxyl group, but this still does not place the deuterium at the desired α-position. Therefore, asymmetric hydroboration is more suited for creating β-deuterated or other specifically labeled alcohols rather than the α-deuterated target of this article. A more viable multi-step approach for α-deuteration would follow the logic of section 2.1.2, where an oxidized intermediate (aldehyde) is first synthesized and then asymmetrically reduced. youtube.com

Catalytic Deuteration Approachesrsc.orgresearchgate.net

Catalytic methods, particularly those involving transition metals, offer an efficient and atom-economical route for deuterium incorporation. Hydrogen Isotope Exchange (HIE) is a powerful strategy that allows for the direct replacement of hydrogen atoms with deuterium. nih.govresearchgate.net

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)rsc.orgresearchgate.net

Transition metal-catalyzed HIE reactions are valuable for preparing isotopically labeled molecules, often in the later stages of a synthesis. nih.gov These reactions typically use D₂ gas or D₂O as the deuterium source. rsc.orgnih.gov While various metals like Palladium, Ruthenium, Manganese, and Iron have been used, Iridium complexes have emerged as particularly effective for the selective deuteration of alcohols. researchgate.netresearchgate.netrsc.org The mechanism often involves a "borrowing hydrogen" or hydrogen transfer process, where the alcohol is temporarily oxidized to a carbonyl intermediate by the metal catalyst, which then facilitates the isotope exchange before reducing the intermediate back to the deuterated alcohol. atlas.jpresearchgate.net

Iridium-Catalyzed α-Selective Deuteration of Alcoholsrsc.org

A highly effective method for the α-selective deuteration of alcohols utilizes an iridium(III)-bipyridonate catalyst with deuterium oxide (D₂O) as the deuterium source. rsc.orgresearchgate.net This approach enables the direct and chemoselective deuteration of primary and secondary alcohols. nih.gov The reaction is notable for its tolerance of various functional groups, including those that can coordinate to the metal, such as imidazole (B134444) and tetrazole, which often pose a challenge for other catalytic systems. atlas.jp

For benzyl alcohols, including those with electron-donating substituents like 4-methoxybenzyl alcohol, the α-deuteration proceeds smoothly. rsc.org The reaction mechanism involves several steps:

Dehydrogenation of the alcohol to the corresponding aldehyde intermediate by the iridium catalyst.

Conversion of the resulting [IrIII–H] species to an [IrIII–D] species through exchange with D₂O.

Deuteration of the aldehyde intermediate by the [IrIII–D] catalyst to give the final α-deuterated alcohol product. rsc.orgresearchgate.net

This catalytic cycle allows for high levels of deuterium incorporation (e.g., 95-97%) selectively at the α-position. rsc.org The reactions can be carried out under basic or neutral conditions, with neutral conditions often favoring higher α-selectivity for secondary alcohols by suppressing β-deuteration. rsc.orgnih.gov

Table 3: Iridium-Catalyzed α-Deuteration of Benzyl Alcohols

| Substrate Type | Catalyst | Deuterium Source | Conditions | Deuterium Incorporation | Reference |

|---|---|---|---|---|---|

| Primary Benzyl Alcohols | Iridium(III)-bipyridonate complex | D₂O | Basic or Neutral | High (>95% D) at α-position | rsc.orgrsc.org |

Mechanistic Pathways of Catalytic HIE (e.g., Dehydrogenation-Deuteration Cycle)

Catalytic Hydrogen Isotope Exchange (HIE) provides an efficient method for the deuteration of alcohols, including 4-methoxybenzyl alcohol. The underlying mechanism often involves a dehydrogenation-deuteration cycle, facilitated by a transition metal catalyst.

A plausible catalytic cycle for the iridium-catalyzed HIE of alcohols commences with the generation of a D₂O-coordinated iridium(III) complex. rsc.org This is followed by a dehydrogenation step, assisted by a bipyridonate ligand, which results in the formation of an iridium-hydride species and the corresponding carbonyl compound (in this case, 4-methoxybenzaldehyde). rsc.org Subsequently, an Ir-H/D exchange reaction occurs with D₂O to yield an iridium-deuteride species. rsc.org The final step involves the reduction of the carbonyl compound by the iridium-deuteride species, which regenerates the iridium catalyst and produces the α-deuterated alcohol. rsc.org

Studies on various alcohol dehydrogenation reactions catalyzed by transition metals like manganese, vanadium, and ruthenium further illuminate this process. dtu.dkmdpi.com The catalytic cycle typically involves the coordination of the alcohol to the metal center, followed by a β-hydride elimination to form a metal-hydride species and the aldehyde or ketone. dtu.dk The catalyst is then regenerated through various pathways, often involving the release of dihydrogen. dtu.dk The efficiency and selectivity of these reactions are highly dependent on the choice of the metal, the ligands, and the reaction conditions. dtu.dk For instance, ceria-based clusters have been shown to catalyze the oxidation of 4-methoxybenzyl alcohol, with the mechanism highlighting the role of oxygen defects and the specific transition metal in enhancing reactivity and selectivity. osti.gov

The table below summarizes key aspects of the catalytic dehydrogenation-deuteration cycle.

| Step | Description | Key Intermediates |

| 1. Catalyst Activation & Alcohol Coordination | The active catalyst coordinates with the alcohol substrate. | Metal-alkoxide complex |

| 2. Dehydrogenation (Oxidation) | β-hydride elimination occurs, transferring a hydride from the alcohol's α-carbon to the metal. This forms a metal-hydride species and releases the corresponding aldehyde or ketone. | Metal-hydride species, Aldehyde/Ketone |

| 3. H/D Exchange | The metal-hydride species undergoes exchange with a deuterium source (e.g., D₂O), replacing the hydride with a deuteride. | Metal-deuteride species |

| 4. Deuteration (Reduction) | The metal-deuteride species reduces the aldehyde or ketone, transferring the deuteride to the carbonyl carbon. | Deuterated alcohol |

| 5. Catalyst Regeneration | The deuterated alcohol dissociates, regenerating the active catalyst for the next cycle. | Active catalyst |

Preparation of Related Deuterated 4-Methoxybenzyl Derivatives

The 4-methoxybenzyl group serves as a crucial protecting group in the synthesis of complex molecules. The ability to introduce deuterium into this moiety allows for the preparation of deuterated standards and probes for various biological and chemical studies.

Synthesis of Complex Deuterated Structures Incorporating 4-Methoxybenzyl Moieties (e.g., Phosphatidylinositol Derivatives)

The 4-methoxybenzyl (PMB) group is a valuable protecting group in the multi-step synthesis of complex molecules like phosphatidylinositol (PI) derivatives. d-nb.info For instance, in the synthesis of a trifunctional PI(3,4)P₂ derivative, the PMB group was used to protect a hydroxyl group during the introduction of other functionalities. d-nb.info

A divergent synthetic route has been developed for the synthesis of deuterated PtdIns4P and PtdIns5P derivatives, which are important signaling lipids. nih.gov This strategy involves an enzymatic desymmetrization step and the large-scale synthesis of deuterated myo-inositol. nih.gov The 4,6-di-O-(4-methoxybenzyl) derivatives are key intermediates in this process. nih.gov The synthesis of these complex deuterated structures often involves the coupling of a protected inositol (B14025) head group with a diacylglycerol (DAG) derivative, followed by deprotection steps. researchgate.net The use of adamantyl carboxylic ester groups in place of natural lipid side chains has been shown to produce water-soluble phosphatidylinositol phosphate (B84403) analogues, facilitating their use in biological assays. publish.csiro.au

The following table outlines a general synthetic sequence for deuterated phosphatidylinositol derivatives incorporating a 4-methoxybenzyl protecting group.

| Step | Description | Key Reagents and Conditions |

| 1. Protection | Selective protection of hydroxyl groups on the inositol ring, often using the 4-methoxybenzyl (PMB) group. | PMB-Cl, NaH |

| 2. Deuteration | Introduction of deuterium, for example, through the use of a deuterated starting material like D₆-myo-inositol. nih.gov | D₂SO₄, D₂O for deuteration of precursors. nih.gov |

| 3. Coupling | Coupling of the protected and deuterated inositol head group with a suitable diacylglycerol (DAG) or phosphoramidite (B1245037) derivative. researchgate.net | Phosphoramidite chemistry |

| 4. Deprotection | Removal of the protecting groups, including the PMB group, to yield the final deuterated phosphatidylinositol derivative. | Hydrogenolysis (e.g., Pd/C, H₂) |

Derivatization from Deuterated Precursors for Alkylation Reagents

Deuterated alkylating reagents are valuable tools in medicinal chemistry and drug discovery for studying metabolic pathways. chemrxiv.org Recently, deuterated alkyl diphenylsulfonium salts have been developed as electrophilic deuterated-alkylating reagents. chemrxiv.org These reagents can be prepared through a hydrogen/deuterium exchange reaction of the corresponding non-deuterated sulfonium (B1226848) salt with D₂O. chemrxiv.org

The synthesis of deuterated compounds containing n-alkyl groups can also be achieved through ruthenium-catalyzed H/D exchange reactions. google.comepo.org While the direct use of this compound as a precursor for an alkylating reagent is less common, the principles of generating such reagents from deuterated alcohols are well-established. For example, conversion of the alcohol to a corresponding halide or sulfonate would yield a reactive species capable of alkylating various nucleophiles.

The table below provides an overview of the derivatization of a deuterated alcohol to an alkylating agent.

| Precursor | Reagent | Product (Alkylating Agent) |

| This compound | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | 4-Methoxybenzyl-d2 Chloride/Bromide |

| This compound | Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) in the presence of a base | 4-Methoxybenzyl-d2 Tosylate/Mesylate |

Applications of 4 Methoxybenzyl D2 Alcohol in Mechanistic Organic Chemistry

Kinetic Isotope Effect (KIE) Studies

4-Methoxybenzyl-d2 alcohol, a deuterated derivative of 4-methoxybenzyl alcohol, serves as a critical tool in mechanistic organic chemistry, primarily through the study of kinetic isotope effects (KIEs). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rates of the deuterated and non-deuterated (protiated) forms of 4-methoxybenzyl alcohol, chemists can deduce whether the C-H bond at the benzylic position is broken in the rate-determining step of a reaction. A significant primary KIE, where the rate is slower for the deuterated compound, provides strong evidence for C-H bond cleavage in the slowest step of the reaction mechanism. nih.govepfl.ch

Elucidation of Enzyme Reaction Mechanisms

In the realm of biochemistry, this compound is instrumental in unraveling the intricate mechanisms of enzyme-catalyzed reactions. nih.gov The use of isotopically labeled substrates, in conjunction with other kinetic analyses, provides a powerful approach to understanding the timing of bond-breaking and bond-forming events within an enzyme's active site. nih.govnih.gov

Analysis of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

The oxidation of alcohols is a fundamental process catalyzed by various enzymes, and the use of deuterated substrates like this compound allows for the determination of primary and secondary KIEs. nih.govnih.gov For instance, in studies of aryl-alcohol oxidase, a significant primary deuterium KIE of approximately 9 was observed when using dideuterated p-methoxybenzyl alcohol. nih.gov This large KIE indicates that the C-H bond cleavage is a major rate-limiting step in the oxidation process.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable mechanistic insights. princeton.edu For example, small and normal secondary KIEs were observed in oxidations catalyzed by cytochrome P450 enzymes, which, in conjunction with large primary KIEs, helped to refine the understanding of the transition state geometry. nih.gov

Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Oxidation of Benzyl (B1604629) Alcohol Derivatives

| Enzyme/Catalyst System | Substrate | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Aryl-alcohol Oxidase | p-Methoxybenzyl-d2 Alcohol | ~9 | C-H bond cleavage is rate-limiting. | nih.gov |

| Methanol (B129727) Oxidase | 4-Methoxybenzyl Alcohol | 4.3 | Electron-rich transition state, consistent with alkoxide formation. | nih.gov |

| Cytochrome P450 CYP119 Compound I | 1-d3-Substrate | 9.8 (Primary), 1.07 (Secondary) | C-H bond cleavage is rate-limiting; provides insight into transition state. | nih.gov |

| Cytochrome P450 CYP2B4 Compound I | 1-d3-Substrate | 8.9 (Primary), 1.05 (Secondary) | C-H bond cleavage is rate-limiting; provides insight into transition state. | nih.gov |

| Triruthenium Oxo-Centered Cluster/NHPI | d2-α,α-Benzyl Alcohol | 10.9 | Hydrogen atom transfer is the rate-determining step for benzyl alcohols. | acs.org |

| Fe-N-C Catalyst | Deuterated Benzyl Alcohol | 4.8 | β-H elimination is a kinetically-relevant step. | osti.gov |

| Au/TiO2 | Deuterated Benzyl Alcohol | - | Deuteration did not affect KM values, indicating assembly equilibria are unaffected. | acs.org |

Integration of Solvent Isotope Effects in Mechanistic Probes

The combination of substrate KIEs with solvent isotope effects (SIEs), where D₂O replaces H₂O as the solvent, offers a more complete picture of the reaction mechanism. nih.govnih.govsemanticscholar.org This dual-isotope approach can distinguish between different potential pathways, such as concerted versus stepwise mechanisms for proton and hydride transfer. nih.gov

For example, in the oxidation of p-methoxybenzyl alcohol by aryl-alcohol oxidase, the deuterium KIE was found to be unchanged in D₂O, and the solvent isotope effect was unchanged when using the deuterated substrate. nih.gov This lack of interaction between the two isotope effects is consistent with a concerted mechanism where the proton and hydride are transferred in a single step. nih.gov In contrast, with methanol oxidase, the deuterium KIE for 4-methoxybenzyl alcohol decreased slightly in D₂O, suggesting a stepwise mechanism where deprotonation may precede hydride transfer. nih.gov

Furthermore, inverse solvent isotope effects, where the reaction is faster in D₂O, have been observed in the reduction of p-methoxybenzaldehyde by yeast alcohol dehydrogenase. mdpi.com This phenomenon can point to a pre-equilibrium step, such as the binding of the substrate, being affected by the solvent change. semanticscholar.orgmdpi.com

Investigation of Organic Reaction Mechanisms

Beyond enzymatic systems, this compound is a valuable probe for elucidating the mechanisms of various organic transformations. rsc.orgacs.org

Radical Coupling and Single Electron Transfer Processes

In the study of radical reactions, deuterium labeling is crucial for distinguishing between different possible pathways. For instance, in a radical condensation reaction between benzylic alcohols and acetamides, experiments with deuterium-labeled benzyl alcohol helped to rule out a Meerwein–Ponndorf–Verley/Oppenauer-type mechanism. rsc.org The results, combined with radical trapping experiments, supported a radical pathway initiated by potassium tert-butoxide. rsc.orgresearchgate.net

Similarly, in the photo-electrochemical oxidation of benzyl alcohol on bismuth(III) vanadate, the absence of a primary KIE when using α,α-d2-benzyl alcohol indicated that the C-H bond cleavage is not the rate-determining step. umich.edu This finding supported a mechanism where the rate-determining step is the oxidation of the nitrate (B79036) anion, which then initiates the alcohol oxidation through a hydrogen-atom transfer. umich.edu

C-H Activation and Functionalization Reactions

The development of C-H activation and functionalization reactions is a major focus in modern organic synthesis. princeton.edu 4-Methoxybenzyl alcohol and its deuterated analog are frequently employed to probe the mechanisms of these transformations. acs.orgnih.gov For example, in the ruthenium-catalyzed dehydrative C-H alkylation of alkenes with alcohols, 4-methoxybenzyl alcohol has been used as a successful coupling partner. acs.orgnih.gov Mechanistic studies, including KIE experiments, are essential to understand the nature of the C-H bond-breaking step in these catalytic cycles. epfl.ch

In a study on the dehydrogenative coupling of aminoisoquinolines with benzyl alcohols catalyzed by palladium, a KIE of 3.1 was observed using benzyl-α,α-d2 alcohol. researchgate.net This significant KIE suggests that the cleavage of the benzylic C-H bond is involved in the rate-determining step of the reaction. researchgate.net

Carbocation Formation Pathways

The formation of carbocations is a critical step in many organic reactions. The stability of the 4-methoxybenzyl carbocation makes its precursor, 4-methoxybenzyl alcohol, an excellent model substrate for studying reaction mechanisms involving these intermediates. The electron-donating methoxy (B1213986) group in the para position significantly stabilizes the positive charge on the benzylic carbon, facilitating its formation.

In the presence of a Brønsted acid, the hydroxyl group of 4-methoxybenzyl alcohol can be protonated, followed by the loss of a water molecule to generate the 4-methoxybenzyl carbocation. nih.gov This carbocation can then be trapped by various nucleophiles. The use of the deuterated analogue, this compound, allows for the precise tracking of the fate of the benzylic position throughout the reaction sequence. For instance, in reactions where the carbocation is captured by a nucleophile, the deuterium atoms remain attached to the benzylic carbon, confirming a direct substitution pathway. Conversely, if elimination or rearrangement pathways are competitive, the distribution of the deuterium label in the products can provide valuable insights into these alternative routes.

Time-resolved investigations of the photosensitized oxidation of 4-methoxybenzyl ethers have provided direct evidence for the formation of the intermediate benzylic carbocation. researchgate.net This occurs via an electron transfer process from the ether to the excited state of the sensitizer, forming a radical cation which then fragments to the carbocation. researchgate.net

Deuterium Labeling for Reaction Pathway Elucidation

The use of deuterium-labeled compounds is a cornerstone of mechanistic chemistry, providing a means to trace the journey of specific atoms through a reaction. acs.org this compound, with its deuterium atoms at the reactive benzylic position, is a powerful tool for this purpose. medchemexpress.commedchemexpress.comlgcstandards.comlgcstandards.com

Tracer Studies in Complex Synthetic Transformations

In multi-step organic syntheses, understanding the precise sequence of bond-forming and bond-breaking events is often challenging. Isotope labeling with compounds like this compound can illuminate these intricate pathways. By incorporating the deuterated moiety into a larger molecule, chemists can follow the transformation of the labeled fragment through subsequent reaction steps. acs.org This is particularly valuable in the total synthesis of complex natural products, where unexpected rearrangements or side reactions can occur. acs.orgmountainscholar.org

For example, if a synthetic route involves the protection of a carboxylic acid as a 4-methoxybenzyl ester, using the deuterated alcohol for the esterification step allows for the tracking of this protecting group. nih.gov If the protecting group is later removed or participates in an unforeseen reaction, the presence and location of the deuterium label in the products can reveal the mechanistic details of that transformation.

Monitoring Isotope Exchange Processes

Isotope exchange reactions, where an isotope in one molecule is swapped with another isotope from a different source (like the solvent), can provide crucial information about reaction intermediates and the reversibility of certain steps. When this compound is used in a protic solvent (containing O-H bonds), the absence or presence of H-D exchange at the benzylic position can be diagnostic.

For instance, if a reaction proceeds through a mechanism that does not involve the cleavage of the C-D bonds, the deuterium label will remain intact in the product. However, if a carbocation intermediate is formed and has a sufficient lifetime, it could potentially undergo deprotonation-reprotonation with the solvent, leading to a loss or "washout" of the deuterium label. The extent of this washout can provide information about the lifetime and reactivity of the carbocation intermediate. In some cases, deuterium from a labeled solvent like D2O can be incorporated into the product, indicating the involvement of the solvent in the reaction mechanism. researchgate.netresearchgate.net

Role in Photocatalytic Oxidation Studies

The photocatalytic oxidation of alcohols to aldehydes is a green and sustainable chemical transformation. unipa.itunipa.itresearchgate.netscispace.comresearchgate.net 4-Methoxybenzyl alcohol is frequently used as a model substrate in these studies due to its relevance in the synthesis of p-anisaldehyde, a valuable fragrance and flavor compound. unipa.itresearchgate.netscispace.com The use of this compound can help to elucidate the mechanism of these photocatalytic reactions.

The primary step in the photocatalytic oxidation of alcohols on a semiconductor photocatalyst like TiO2 is often proposed to be the formation of a hole-electron pair upon irradiation. The hole can then oxidize the alcohol. By studying the kinetic isotope effect (KIE) – the change in reaction rate upon isotopic substitution – using this compound, researchers can determine whether the cleavage of the C-H (or C-D) bond at the benzylic position is the rate-determining step of the reaction. A significant KIE (a slower reaction rate for the deuterated compound) would suggest that the C-H bond breaking is indeed a key part of the rate-limiting step.

Furthermore, studies have shown that the efficiency and selectivity of the photocatalytic oxidation of 4-methoxybenzyl alcohol are influenced by factors such as the type of photocatalyst, the presence of an applied electrical bias, and the nature of substituent groups on the aromatic ring. unipa.itunipa.it For example, electron-donating groups in the para or ortho positions have been found to increase reactivity and selectivity towards the aldehyde. unipa.it

Below is a table summarizing findings from various photocatalytic oxidation studies of 4-methoxybenzyl alcohol.

| Catalyst | Conditions | Conversion/Yield | Selectivity to p-Anisaldehyde | Reference |

| Home-prepared TiO2 | Aqueous suspension, near-UV irradiation | - | Highest yield (41.5 mol%) for the least crystalline sample | researchgate.netscispace.com |

| TiO2 supported on Ti anode | Aqueous solution, near-UV, 0.75V bias | - | 85-90% | unipa.itunipa.it |

| Flavin-zinc(II)-cyclen complex | Water or acetonitrile, irradiation | - | - | nih.gov |

Role As a Deuterium Labeling Reagent in Advanced Chemical Synthesis

Deuterium (B1214612) Tagging for Analytical Quantification

The precise quantification of chemical compounds in complex mixtures is a fundamental challenge in analytical chemistry. Deuterium-labeled compounds, such as those derived from 4-methoxybenzyl-d2 alcohol, are invaluable tools for this purpose, particularly in mass spectrometry-based methods.

In quantitative mass spectrometry, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis. Ideally, an internal standard should behave chemically and physically identically to the analyte of interest but be distinguishable by the mass spectrometer. Deuterium-labeled compounds are widely used for this role.

This compound can be used to synthesize deuterated analogues of target analytes. These labeled analogues serve as superior internal standards because they co-elute with the unlabeled analyte in chromatography and experience similar ionization efficiency in the mass spectrometer's source. However, they are easily differentiated based on their higher mass-to-charge ratio (m/z). By adding a known quantity of the deuterated standard to a sample, the ratio of the signal from the analyte to the signal from the internal standard can be used to calculate the precise concentration of the analyte, compensating for potential sample loss or instrumental fluctuations.

Table 1: Application of Deuterated Compounds in Mass Spectrometry

| Application | Role of Deuterated Compound | Advantage |

|---|---|---|

| Quantitative Analysis | Internal Standard | Corrects for variability in sample extraction and ionization. |

| Metabolite Tracking | Isotopic Tracer | Allows for the elucidation of metabolic pathways. |

The accurate measurement of endogenous metabolites, such as phospholipids, in biological samples is critical for understanding cellular processes and disease states. Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this type of analysis. The complexity of biological matrices, however, can introduce significant variability, known as matrix effects, which can interfere with accurate quantification.

The use of stable isotope-labeled internal standards, synthesized from precursors like this compound, is a well-established strategy to overcome these challenges. In the analysis of phospholipids, a deuterated version of the specific phospholipid class or species being measured would be the ideal internal standard. Although direct synthesis from this compound depends on the target molecule, the principle remains universal. The deuterated standard is added to the biological sample at the beginning of the extraction process. It experiences the same matrix effects and processing variations as the endogenous, unlabeled phospholipid. By comparing the MS signal of the target phospholipid to its co-eluting, deuterated internal standard, a highly accurate and precise quantification can be achieved, even in complex samples.

Synthetic Intermediate for Deuterated Molecules

Beyond its use in creating analytical standards, this compound is a valuable synthetic intermediate for incorporating deuterium labels into a wide range of organic molecules. This allows for the preparation of complex deuterated compounds for use in mechanistic studies, as probes in structural biology, or to enhance the metabolic stability of pharmaceuticals. nih.gov

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" reactive functional groups, such as hydroxyl (-OH) groups, to prevent them from interfering with reactions elsewhere in the molecule. nih.gov The 4-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability under many reaction conditions and the variety of methods available for its removal. nih.govlibretexts.org

This compound can be converted into a deuterated protecting group reagent, such as 4-methoxybenzyl-d2 chloride (PMB-d2-Cl). This reagent reacts with an alcohol to form a deuterated PMB ether, effectively protecting the hydroxyl group while simultaneously introducing a stable deuterium label at a specific position. The PMB group is known to be stable to a wide range of conditions but can be readily removed by oxidation (e.g., with DDQ), hydrogenation, or treatment with acid (e.g., trifluoroacetic acid). researchgate.netlu.secommonorganicchemistry.com This versatility allows chemists to strategically deprotect the hydroxyl group at a later stage in the synthesis.

The use of deuterated protecting groups derived from this compound provides a powerful strategy for incorporating isotopic labels into complex molecular architectures. nih.gov During a total synthesis, the deuterated PMB group acts as a stable tag that is carried through multiple synthetic steps.

For instance, PMB esters have been instrumental in the total synthesis of complex natural products like the histone deacetylase inhibitor trichostatin A. nih.gov By employing a deuterated PMB group derived from this compound in such a synthesis, the final complex molecule would contain the deuterium label. This labeling can be invaluable for studying the molecule's mechanism of action, metabolic fate, or for use in advanced analytical techniques. The ability to introduce deuterium at a non-exchangeable benzylic position ensures the label remains fixed within the molecular structure until it is intentionally cleaved. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | (4-methoxyphenyl)dideuteriomethanol |

| 4-Methoxybenzyl Alcohol | PMBOH, Anisyl alcohol |

| 4-Methoxybenzyl Chloride | PMBCl |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ |

| Trifluoroacetic Acid | TFA |

Advanced Spectroscopic Characterization of 4 Methoxybenzyl D2 Alcohol in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. In the context of deuterated compounds like 4-Methoxybenzyl-d2 alcohol, various NMR experiments, including 2H, 1H, and 13C NMR, offer a comprehensive characterization.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct and effective method for determining the isotopic purity and the specific site of deuterium labeling in a molecule. rsc.org For this compound, the deuterium atoms are located at the benzylic position (the methylene (B1212753) group). A ²H NMR spectrum would ideally show a single resonance corresponding to the deuterium nuclei at this position, confirming the site-specificity of the labeling.

The integration of the deuterium signal, relative to an internal standard of known concentration, can be used to quantify the level of deuterium incorporation. Furthermore, the absence of signals at other positions confirms that the deuteration is specific to the intended site. This technique is highly cost-effective as only a small quantity of the deuterated material is needed for the analysis. rsc.org

Key applications of ²H NMR in this context include:

Confirmation of Deuterium Incorporation: Verifying the presence of deuterium at the benzylic carbon.

Determination of Isotopic Purity: Quantifying the percentage of deuterium at the labeled site.

Site-Specificity Analysis: Ensuring that deuterium has not been incorporated into other positions in the molecule, such as the aromatic ring or the methoxy (B1213986) group.

¹H NMR is also instrumental in monitoring the progress of reactions involving this compound. magritek.comacs.org For instance, in an oxidation reaction to form the corresponding aldehyde, the disappearance of the alcohol proton signal and the appearance of the aldehyde proton signal can be tracked over time to determine reaction kinetics. magritek.comrsc.org The use of deuterated solvents in such monitoring experiments can sometimes be avoided, which is advantageous as these solvents might affect the reaction being studied. acs.org

Typical ¹H NMR Data for 4-Methoxybenzyl Alcohol (for comparison):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (CH₃) | 3.80 | Singlet |

| Benzylic (CH₂) | 4.59 | Singlet |

| Aromatic (H-2, H-6) | 7.26-7.28 | Doublet |

| Aromatic (H-3, H-5) | 6.87-6.89 | Doublet |

Data sourced from a study using CDCl₃ as the solvent. rsc.org

In the spectrum of this compound, the peak at 4.59 ppm would be significantly reduced or absent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. chemicalbook.comudel.edu In deuterated compounds, the signals for carbons directly bonded to deuterium atoms are affected in several ways. The signal for the deuterated carbon may disappear or be significantly reduced in intensity. olemiss.edublogspot.com This is due to several factors, including the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons, an increase in the spin-lattice relaxation time (T1), and the splitting of the carbon signal into a multiplet due to coupling with deuterium (which has a spin I=1). blogspot.com For a CD₂ group, the ¹³C signal would be split into a quintet (a 1:2:3:2:1 pattern). blogspot.comblogspot.com

Predicted ¹³C NMR Data for 4-Methoxybenzyl Alcohol:

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (OCH₃) | 55.27 |

| Benzylic (CH₂) | 69.84 |

| Aromatic (C-3, C-5) | 113.82 |

| Aromatic (C-2, C-4) | 126.67 |

| Aromatic (C-1) | 138.12 |

| Aromatic (C-4) | Not specified separately |

Data sourced from the Biological Magnetic Resonance Bank. bmrb.io

In the ¹³C NMR spectrum of this compound, the resonance at approximately 69.84 ppm would be significantly attenuated and/or split into a quintet.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is particularly useful for analyzing isotopically labeled compounds, providing information on fragmentation patterns and enabling precise quantification. rsc.orgaptochem.com

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. libretexts.org For aromatic alcohols like 4-Methoxybenzyl alcohol, common fragmentation pathways include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. slideshare.netlibretexts.org The presence of deuterium atoms at the benzylic position in this compound will alter the masses of the molecular ion and any fragments containing this position.

By analyzing the mass shifts in the fragmentation pattern compared to the unlabeled compound, the location of the deuterium label can be confirmed, and fragmentation mechanisms can be elucidated. spectroscopyonline.comdea.gov For example, if a fragment results from the loss of the benzylic group, its mass will be two units higher in the deuterated compound. This detailed analysis of fragmentation provides a high degree of confidence in the structural assignment. spectroscopyonline.com

Expected Key Fragments for 4-Methoxybenzyl Alcohol and its d2 Analog:

| Fragment Description | Unlabeled Mass (m/z) | Deuterated Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | 138 | 140 |

| Loss of H/D from benzylic position [M-H/D]⁺ | 137 | 139/138 |

| Loss of OH [M-OH]⁺ | 121 | 121 |

| Tropylium-type ion [C₇H₇O]⁺ | 107 | 107 |

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. scioninstruments.com The ideal internal standard co-elutes with the analyte and has similar ionization efficiency but is mass-differentiated. aptochem.com this compound is an excellent internal standard for the quantification of 4-Methoxybenzyl alcohol in various matrices.

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification. aptochem.comscioninstruments.com This is particularly important in complex biological or environmental samples where matrix effects can significantly suppress or enhance the analyte signal. lcms.cz By adding a known amount of this compound to the sample, the ratio of the analyte signal to the internal standard signal can be used to construct a calibration curve and accurately determine the concentration of the unlabeled analyte. lcms.cz

Computational and Theoretical Investigations of Deuterium Effects

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable method for studying the mechanisms of chemical reactions involving deuterated compounds. It offers a balance between computational cost and accuracy, allowing for the detailed exploration of potential energy surfaces, reaction pathways, and the geometries of transient species.

DFT calculations are instrumental in modeling the pathways of deuteration and characterizing the associated transition states. These models can elucidate the step-by-step process of deuterium (B1214612) incorporation and identify the rate-determining steps. For instance, in the oxidation of benzyl (B1604629) alcohols catalyzed by metal complexes, DFT can be used to investigate the entire catalytic cycle. dtu.dkdtu.dkresearchgate.net Calculations can support mechanisms involving oxidative addition, β-hydride elimination, and reductive elimination. researchgate.net

In studies of enzyme-catalyzed reactions, such as those involving alcohol dehydrogenase, DFT calculations help to model the interaction between the substrate and the catalyst. dtu.dk For example, a Hammett study combined with DFT calculations on the iridium-catalyzed alkylation of amines with a series of para-substituted benzyl alcohols, including the methoxy-substituted variant, determined that a positive charge builds up in the transition state. dtu.dk This, along with a measured kinetic isotope effect (KIE) of kH/kD = 2.48, identified hydride abstraction as the selectivity-determining step. dtu.dk

Theoretical calculations can also predict the geometries of transition states. For intramolecular eliminations, the elongation of the C-H (or C-D) bond in the transition state is a key parameter. wayne.edu DFT calculations can quantify this bond stretching, showing, for example, a 27% elongation in a Cope elimination transition state, which helps to rationalize the observed primary KIE. wayne.edu These computational models provide a detailed picture of the molecular events that govern the reaction, which is often inaccessible through experimental means alone. uit.no

Table 1: Selected DFT-Calculated Parameters for Reaction Mechanisms

| Reaction/System | Method | Calculated Parameter | Value | Significance | Reference |

|---|---|---|---|---|---|

| Ir-catalyzed alkylation of amines with p-methoxybenzyl alcohol | DFT / Hammett Study | Kinetic Isotope Effect (kH/kD) | 2.48 | Indicates hydride abstraction is the selectivity-determining step. | dtu.dk |

| Cope Elimination | Ab initio | C-H Bond Elongation in TS | 27% | Correlates with a significant primary kinetic isotope effect. | wayne.edu |

| Cr(III)-salen catalyzed alcohol dehydrogenation | DFT | Kinetic Isotope Effect (kH/kD) | 1.38 | Suggests a mechanism where H-transfer is involved but may not be fully rate-limiting or has a non-linear transition state. | dtu.dk |

DFT and other quantum mechanics/molecular mechanics (QM/MM) methods are highly effective in explaining and predicting the regioselectivity and stereoselectivity of deuterium incorporation. These calculations can compare the energy barriers for deuterium addition at different positions and for different stereochemical outcomes, revealing the most favorable pathways.

The regioselective deuteration of alcohols can be achieved using specific catalysts. rsc.orgrsc.org For example, iridium-based catalysts have been shown to selectively deuterate the α-position of primary alcohols like 4-methylbenzyl alcohol. rsc.org DFT calculations can rationalize this selectivity by modeling the coordination of the alcohol to the metal center and evaluating the activation energies for C-H bond cleavage at different positions. researchgate.net

Stereoselectivity is particularly important in enzymatic reactions. In the oxidation of primary alcohols by aryl-alcohol oxidase (AAO), a flavoenzyme, the reaction proceeds through a concerted proton and hydride transfer. nih.govcsic.esnih.gov Experiments using synthesized (R)- and (S)-α-deuterated p-methoxybenzyl alcohol revealed a large primary KIE (≈6) only for the R-enantiomer, indicating the hydride transfer is highly stereoselective. nih.govcsic.es QM/MM calculations explained this phenomenon by showing that only the pro-R hydrogen is positioned correctly for hydride abstraction by the flavin N5 atom, while the pro-S orientation incurs a significant energy penalty of about 6 kcal/mol. nih.govcsic.es This precise positioning within the enzyme's active site, governed by residues like His502, dictates the stereochemical outcome. nih.govnih.gov

Similarly, in the hydrogenolysis of deuterated secondary benzyl alcohols on a Pd/C catalyst, the reaction was found to be highly stereospecific, proceeding with inversion of configuration. sonar.ch Computational modeling can help rationalize such outcomes by examining the different ways the substrate can adsorb onto the catalyst surface and the subsequent reaction steps. sonar.ch

Quantum Chemical Calculations for Isotope Effects

Quantum chemical calculations are fundamental to understanding the origin of deuterium isotope effects. These effects arise from the mass difference between hydrogen and deuterium, which leads to differences in vibrational frequencies and, consequently, zero-point energies (ZPE).

The primary cause of most kinetic isotope effects (KIEs) is the change in zero-point energy (ZPE) between the reactant ground state and the transition state. cdnsciencepub.comcdnsciencepub.com A C-D bond has a lower ZPE than a C-H bond due to the heavier mass of deuterium. In a reaction where this bond is broken or weakened in the transition state, the vibrational frequency decreases, and thus the difference in ZPE between the C-H and C-D bonds is smaller in the transition state than in the ground state. This results in a higher activation energy for the deuterated compound, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1). cdnsciencepub.com

Quantum chemical calculations can accurately compute the vibrational frequencies and ZPEs for both the reactant and the transition state, allowing for the theoretical prediction of KIEs. wayne.edunih.gov These calculated values can then be compared with experimental data to validate the proposed transition state structure. wayne.edu

Solvent isotope effects (SIEs), observed when a reaction is run in D₂O instead of H₂O, also have their roots in ZPE differences. mdpi.commdpi.comresearchgate.net These effects can be complex, involving contributions from the isotopic exchange of acidic protons on the substrate and changes in the solvation shell (medium effect). mdpi.comresearchgate.net The dominant factor is often the difference in ZPE of the exchangeable protons. mdpi.comresearchgate.net For instance, the pKa of an acid is typically higher in D₂O than in H₂O, an effect that can be modeled by calculating the ZPE changes upon isotopic substitution. mdpi.comresearchgate.net In enzyme-catalyzed reactions, an inverse SIE (kH₂O/kD₂O < 1) can occur. For the yeast alcohol dehydrogenase-catalyzed reduction of p-methoxybenzaldehyde, an inverse SIE of ~0.5-0.6 was observed, which was attributed to changes in the coordination sphere of a zinc ion prior to the chemical reaction. mdpi.com

Table 2: Theoretical Basis of Deuterium Isotope Effects

| Isotope Effect Type | Underlying Principle | Computational Approach | Example Observation | Reference |

|---|---|---|---|---|

| Primary Kinetic Isotope Effect (KIE) | Change in Zero-Point Energy (ZPE) of the C-H/C-D bond between ground state and transition state. | Calculation of vibrational frequencies and ZPE for reactant and transition state structures. | kH/kD > 1 for reactions involving C-H bond cleavage. | wayne.educdnsciencepub.com |

| Secondary α-Deuterium KIE | Change in hybridization (e.g., sp³ to sp²) affects out-of-plane bending vibrations. | Calculation of vibrational frequencies for bending modes in reactant and transition state. | kH/kD > 1 for SN1, kH/kD ≈ 1 for SN2 reactions. | cdnsciencepub.com |

| Solvent Isotope Effect (SIE) | ZPE differences in O-H vs. O-D bonds of solvent and exchangeable protons on the substrate. | Path integral and free-energy perturbation simulations; QM/MM calculations. | Inverse SIE (kH₂O/kD₂O < 1) in yeast alcohol dehydrogenase catalyzed reduction of p-methoxybenzaldehyde. | mdpi.commdpi.com |

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including large biomolecules and liquids. For deuterated systems, MD can reveal how isotopic substitution affects dynamics, structure, and intermolecular interactions. For example, Car-Parrinello MD simulations of fully deuterated liquid methanol (B129727) have been used to study the structure and dynamics of hydrogen-bonded chains. researchgate.net

In the context of enzymes like alcohol dehydrogenase, MD simulations are used to model the protein's flexibility and the binding of substrates and cofactors at the active site. nih.gov By parameterizing the force field for a deuterated substrate like 4-Methoxybenzyl-d2 Alcohol, one could simulate its binding and the conformational changes that precede the chemical reaction. Such simulations can provide insights into ligand exchange mechanisms at the catalytic zinc ion, which can be either dissociative or associative. nih.gov

Vibrational analysis, typically performed as part of a quantum chemical calculation, yields the vibrational frequencies and modes of a molecule. Comparing the calculated vibrational spectra of a molecule and its deuterated isotopologue can aid in the assignment of experimental spectra (e.g., from infrared or Raman spectroscopy). acs.org For benzyl alcohol, the rotational spectra of the normal and OD-substituted isotopologue were measured and analyzed to determine the molecule's conformation and the energy barriers to internal rotation. acs.org The observed tunneling splittings in the spectra diminished significantly upon deuterium substitution, a direct consequence of the mass increase, which was consistent with ab initio calculations of the rotational barriers. acs.org This demonstrates the powerful synergy between high-resolution spectroscopy and quantum chemical calculations in studying deuterated systems.

Future Directions and Emerging Research Avenues for Deuterated 4 Methoxybenzyl Alcohol

Development of Novel and Sustainable Deuteration Methodologies

The synthesis of deuterated compounds, including 4-Methoxybenzyl-d2 alcohol, is undergoing a transformation towards more sustainable and efficient methods. rsc.org Traditional approaches often rely on expensive deuterium (B1214612) sources like deuterium gas (D2) or require harsh reaction conditions. thalesnano.com The focus is now shifting to greener alternatives that utilize readily available and cost-effective deuterium sources, such as heavy water (D2O), and employ earth-abundant metal catalysts. rsc.orgrsc.org

Recent breakthroughs include the use of homogeneous first-row transition metal pincer complexes, such as those based on manganese and iron, for the regioselective deuteration of alcohols. rsc.orgrsc.org These catalysts can effectively facilitate the exchange of hydrogen for deuterium atoms at specific positions within a molecule, using D2O as both the deuterium source and solvent. rsc.orgrsc.org For instance, iron-based catalysts have shown high selectivity for deuteration at the α-position of primary alcohols, the very position deuterated in this compound. rsc.orgrsc.org Another innovative approach involves the reductive deuteration of aromatic esters using samarium(II) iodide (SmI2) and D2O, which offers high deuterium incorporation and tolerates a wide range of functional groups. thieme-connect.com The development of photocatalytic methods, which use light as an energy source, also presents a promising avenue for greener deuteration reactions. google.com

Furthermore, the use of palladium single-atom catalysts is emerging as a highly efficient method for the α-site-selective hydrogen-deuterium exchange of benzylic alcohols. nih.gov This technique has demonstrated exceptional activity and selectivity, achieving up to 95% deuterium incorporation while minimizing unwanted side reactions. nih.gov The development of such catalytic systems, which are often reusable and stable, is a significant step towards practical and large-scale synthesis of specifically deuterated molecules like this compound. nih.gov

Expanded Applications in Chemical Biology and Drug Discovery Research

Deuterium-labeled compounds are invaluable tools in chemical biology and drug discovery. thalesnano.comclearsynth.com The substitution of hydrogen with deuterium, a heavier isotope, can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE). slideshare.netwikipedia.org This effect slows down the rate of chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org

For this compound, this principle has direct implications. The deuteration at the benzylic position, a common site of metabolic oxidation, can lead to a more stable molecule with a longer half-life in the body. wikipedia.org This enhanced metabolic stability can result in improved pharmacokinetic profiles, potentially allowing for lower or less frequent dosing of a drug. slideshare.netacs.org The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA based on this principle, paving the way for more deuterated therapeutics. wikipedia.org

Beyond improving drug properties, this compound can serve as an important internal standard in mass spectrometry-based analytical methods. thalesnano.com Its distinct mass allows for accurate quantification of its non-deuterated counterpart or other analytes in complex biological samples. thalesnano.comhwb.gov.in Furthermore, deuterium labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. thalesnano.comhwb.gov.in By tracing the fate of the deuterium atoms, researchers can gain a deeper understanding of how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comhwb.gov.in This knowledge is crucial for optimizing drug candidates and understanding potential toxicities. hwb.gov.in Deuterated compounds are also used in nuclear magnetic resonance (NMR) spectroscopy to aid in the determination of protein structures and study protein-ligand interactions. clearsynth.com

Advanced Computational Modeling for Predictive Deuterium Chemistry

The ability to predict the effects of deuteration on a molecule's properties and reactivity is a rapidly advancing area of computational chemistry. Advanced computational models are becoming increasingly crucial for understanding and harnessing the nuances of deuterium chemistry. escholarship.org These models can help to predict the kinetic isotope effects (KIEs) of reactions, providing insights into reaction mechanisms without the need for extensive experimental work. escholarship.orgacs.orgresearchgate.net

For this compound, computational modeling can be used to predict how deuteration at the benzylic position will affect its reactivity in various chemical and biological transformations. acs.org For instance, models can simulate the hydride transfer reactions that are often involved in the metabolic oxidation of alcohols. acs.org These simulations can help to quantify the expected decrease in the reaction rate due to the KIE, providing a theoretical basis for the anticipated improvement in metabolic stability. acs.org

A key phenomenon that these models are beginning to incorporate with greater accuracy is quantum tunneling. researchgate.netpnas.orgscitechdaily.com At the quantum level, particles can "tunnel" through an energy barrier rather than having to go over it, and this effect is particularly significant for lighter particles like hydrogen. scitechdaily.comresearchgate.net Deuterium, being heavier, tunnels less readily. pnas.org Computational models that account for quantum tunneling can provide more accurate predictions of reaction rates and KIEs, especially for reactions that are sensitive to this effect. researchgate.netpnas.org The development of more sophisticated computational tools, including those that leverage artificial intelligence, will further enhance our ability to predict the behavior of deuterated compounds and guide the design of new molecules with desired properties. acs.org

Q & A

Q. How is 4-Methoxybenzyl-d2 Alcohol synthesized, and what are the key reaction conditions?

Answer: Deuterated 4-methoxybenzyl alcohol (2b-D) is synthesized via catalytic deuteration using Ru-MACHO (0.2 mol%) as a catalyst, potassium tert-butoxide (KOtBu, 0.5 mol%) as a base, and deuterium oxide (D₂O, 20 mmol) as the deuterium source. The reaction proceeds under argon at 60°C for 30 minutes. Post-reaction purification involves filtration through celite, solvent removal under vacuum, and column chromatography using petroleum ether/ethyl acetate .

Key Reaction Conditions:

| Parameter | Value/Detail |

|---|---|

| Catalyst | Ru-MACHO (0.2 mol%) |

| Base | KOtBu (0.5 mol%) |

| Deuterium Source | D₂O (20 mmol) |

| Temperature | 60°C (oil bath) |

| Reaction Time | 30 minutes |

| Purification | Column chromatography (SiO₂) |

Q. What spectroscopic methods are used to characterize this compound, and what are the expected spectral features?

Answer: Characterization typically involves ¹H NMR , ¹³C NMR , and IR spectroscopy :

- ¹H NMR (DMSO-d₆) :

- δ 3.71 ppm (singlet, 3H, OCH₃),

- δ 4.40 ppm (singlet, 2H, CH₂),

- δ 5.15 ppm (singlet, 1H, OH),

- δ 6.87–7.22 ppm (doublets, 4H, aromatic protons).

- ¹³C NMR (DMSO-d₆) :

- Peaks at 39.52 (CH₂), 55.22 (OCH₃), 62.79 (C-OH), 113.67–158.36 ppm (aromatic carbons).

- IR :

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Answer: Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use in a fume hood to avoid inhalation (H335 hazard).

- Storage : Keep in a cool, dry place away from oxidizing agents.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse thoroughly with water .

Advanced Research Questions

Q. How does the deuterium substitution in this compound influence its reactivity in catalytic transformations?

Answer: Deuterium substitution at the benzyl position alters kinetic isotope effects (KIEs), potentially slowing reaction rates in hydrogen-transfer processes. For example, in catalytic dehydrogenation or oxidation reactions, the C-D bond’s higher bond dissociation energy (~1–2 kcal/mol stronger than C-H) may reduce the rate of H/D abstraction, favoring alternative pathways or stabilizing intermediates. Researchers should compare reaction kinetics (e.g., via Arrhenius plots) between deuterated and non-deuterated analogs to quantify isotopic effects .

Q. What are the primary reaction pathways and intermediates in the photocatalytic oxidation of this compound?

Answer: In a TiO₂-based photocatalytic system, oxidation proceeds via two pathways:

Partial Oxidation : Forms 4-methoxybenzaldehyde through hydroxyl radical (•OH) attack on the benzyl CH₂ group.

Total Oxidation : Generates CO₂ and H₂O via cleavage of the aromatic ring.

Key parameters affecting pathway dominance:

- Oxygen Coverage : Low O₂ favors partial oxidation.

- Photon Flux : Higher flux promotes total oxidation.

Kinetic modeling (Langmuir-Hinshelwood) can quantify rate constants for each pathway .

Experimental Design Considerations:

| Variable | Impact on Reaction |

|---|---|

| O₂ Concentration | Modifies radical formation |

| Catalyst Loading | Affects photon absorption |

| Flow Rate (Continuous Reactors) | Alters residence time |

Q. How can computational chemistry aid in predicting the isotopic effects of this compound in reaction mechanisms?

Answer: Density Functional Theory (DFT) simulations can model:

- Transition States : Compare C-H vs. C-D bond activation energies.

- Isotopic Tracers : Predict deuterium’s role in labeling studies (e.g., in [²H]-NMR).

For example, QSPR (Quantitative Structure-Property Relationship) models may correlate deuterium substitution with changes in reaction thermodynamics or regioselectivity .

Q. Case Study :

- Hydrogenation Reactions : Simulate KIEs using Born-Oppenheimer approximations to validate experimental rate differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.